

# Application Notes: Unambiguous Structure Confirmation of Biflavonoids using 2D NMR Techniques

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Compound of Interest		
Compound Name:	2,3,2",3"-Tetrahydroochnaflavone	
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#### Introduction

Biflavonoids are a class of natural polyphenolic compounds formed by the dimerization of two flavonoid units. Their structural complexity, arising from the varied nature of the flavonoid monomers and the diverse linkage positions (C-C or C-O-C), presents a significant challenge for unambiguous structure elucidation. Furthermore, the phenomenon of atropisomerism, caused by hindered rotation around the interflavonoid bond, often leads to signal duplication in NMR spectra, complicating analysis.[1][2] Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of non-destructive techniques essential for overcoming these challenges. By mapping out scalar and dipolar couplings, 2D NMR allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the individual flavonoid units, and definitive identification of the interflavonoid linkage.[3][4]

#### Core 2D NMR Techniques and Their Applications

A combination of homonuclear and heteronuclear 2D NMR experiments is typically employed to piece together the biflavonoid structure.

• ¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton-proton spin systems. It reveals protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For biflavonoids, COSY is invaluable for tracing

## Methodological & Application





the connectivity of protons within each aromatic ring and the heterocyclic C-ring of the individual flavonoid monomers.[3][5]

- HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is the primary method for assigning the ¹³C signals of protonated carbons based on the more easily assigned ¹H spectrum.[5][6] Multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.[7]
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall carbon skeleton and the linkage between the two flavonoid units. HMBC detects long-range correlations between protons and carbons, typically over two or three bonds (<sup>2</sup>JCH, <sup>3</sup>JCH).[5][8] Key HMBC correlations can unambiguously establish the C-C or C-O-C bond connecting the two monomers, information that is often impossible to obtain from 1D NMR alone.[9][10]
- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOE or ROE cross-peak between a proton on one flavonoid unit and a proton on the second unit provides definitive proof of the interflavonoid linkage point and helps in elucidating the relative stereochemistry and preferred conformation of the molecule.[11]

#### **Tackling Atropisomerism**

At room temperature, the NMR spectra of many biflavonoids show a doubling of signals, indicating the presence of two slowly interconverting rotational isomers (atropisomers).[2][9] This can make the spectra appear crowded and difficult to interpret. By recording the NMR spectra at elevated temperatures (e.g., 50-90 °C), the rotation around the interflavonoid bond can be accelerated, leading to the coalescence of the doubled signals into a single set of sharp resonances. This simplifies the spectrum, making assignments more straightforward.[1][2]

## **Experimental Protocols**

The following are generalized protocols for acquiring 2D NMR data for biflavonoid samples. Parameters should be optimized based on the specific compound, sample concentration, and available spectrometer.[12]



#### 1. Sample Preparation

- Solvent: Choose a deuterated solvent in which the biflavonoid is highly soluble and that does
  not have signals obscuring important regions of the spectrum. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) and methanol-d<sub>4</sub> (CD<sub>3</sub>OD) are common choices.
- Concentration: For optimal signal-to-noise, especially for less sensitive experiments like HMBC and NOESY, a concentration of 10-20 mg in 0.5-0.6 mL of solvent is recommended.
   [13]
- Purity: Ensure the sample is as pure as possible to avoid interference from impurities. A
  preliminary ¹H NMR spectrum should be run to assess purity.[12]

#### 2. 1D NMR Spectra Acquisition

Prior to running 2D experiments, high-quality 1D <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra must be acquired. These are used to set the spectral widths for the 2D experiments and for final assignments.

3. 2D NMR Acquisition and Processing Parameters

The following tables provide typical parameters for common 2D NMR experiments run on a 500 MHz spectrometer.

Table 1: COSY (Correlation Spectroscopy) Parameters



Parameter	Description	Typical Value
Pulse Program	Gradient-selected COSY (e.g., cosygpqf)	-
Number of Scans (ns)	Scans per increment	2 - 8
Relaxation Delay (d1)	Delay for spin relaxation	1.5 - 2.0 s
Spectral Width (sw)	F2 (¹H) and F1 (¹H) dimensions	10 - 12 ppm
F2 Data Points (td)	Points in direct dimension	2048 (2k)
F1 Increments (td)	Increments in indirect dimension	256 - 512

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 2: HSQC (Heteronuclear Single Quantum Coherence) Parameters

Parameter	Description	Typical Value
Pulse Program	Gradient-selected, multiplicity-edited (e.g., hsqcedetgpsp)	-
Number of Scans (ns)	Scans per increment	2 - 16
Relaxation Delay (d1)	Delay for spin relaxation	1.5 - 2.0 s
Spectral Width (sw)	F2 ( <sup>1</sup> H): 10 - 12 ppm; F1 ( <sup>13</sup> C): 180 - 200 ppm	-
F2 Data Points (td)	Points in direct dimension	2048 (2k)
F1 Increments (td)	Increments in indirect dimension	128 - 256
<sup>1</sup> JCH Coupling Constant	Average one-bond C-H coupling	145 Hz



| Processing | Qsine window function, 2D Fourier Transform | - |

Table 3: HMBC (Heteronuclear Multiple Bond Correlation) Parameters

Parameter	Description	Typical Value
Pulse Program	Gradient-selected (e.g., hmbcgplpndqf)	-
Number of Scans (ns)	Scans per increment	8 - 64
Relaxation Delay (d1)	Delay for spin relaxation	2.0 s
Spectral Width (sw)	F2 ( <sup>1</sup> H): 10 - 12 ppm; F1 ( <sup>13</sup> C): 220 - 240 ppm[7][13]	-
F2 Data Points (td)	Points in direct dimension	2048 (2k)
F1 Increments (td)	Increments in indirect dimension	256 - 512
Long-Range JCH	Optimized for 2-3 bond couplings	8 Hz

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 4: NOESY (Nuclear Overhauser Effect Spectroscopy) Parameters



Parameter	Description	Typical Value	
Pulse Program	Gradient-selected (e.g., noesygpph)	•	
Number of Scans (ns)	Scans per increment	8 - 32	
Relaxation Delay (d1)	Delay for spin relaxation	2.0 s	
Mixing Time (d8)	Allows for NOE buildup	300 - 800 ms	
Spectral Width (sw)	F2 (¹H) and F1 (¹H) dimensions	10 - 12 ppm	
F2 Data Points (td)	Points in direct dimension	2048 (2k)	
F1 Increments (td)	Increments in indirect dimension	256 - 512	

| Processing | Sine-bell window function, 2D Fourier Transform | - |

# **Data Interpretation and Presentation**

Data from each experiment is used in a stepwise manner to build the final structure. The table below illustrates how key HMBC correlations can be used to confirm a hypothetical C3'-C8" interflavonoid linkage.

Table 5: Example HMBC Correlations for a C3'-C8" Biflavonoid Linkage

Proton (Unit I)	Correlated Carbon (Unit II)	Correlation Type	Implication
H-2' (δ ~7.5 ppm)	C-8" (δ ~105 ppm)	³JCH	Confirms proximity of H-2' to C-8"
H-2' (δ ~7.5 ppm)	C-7" (δ ~160 ppm)	<sup>4</sup> JCH (weak)	Supports C-8" linkage
H-6' (δ ~7.4 ppm)	C-8" (δ ~105 ppm)	<sup>3</sup> JCH	Confirms proximity of H-6' to C-8"

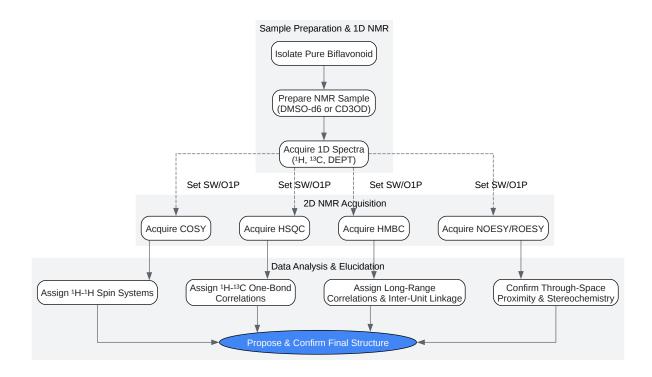
| H-6' ( $\delta$  ~7.4 ppm) | C-4a" ( $\delta$  ~100 ppm) |  $^4$ JCH (weak) | Supports C-8" linkage |



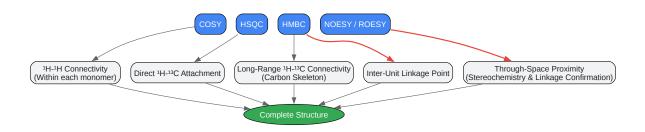
# **Visualized Workflows and Logic**

The following diagrams illustrate the experimental workflow and the logical connections between the different NMR experiments in the structure elucidation process.









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